4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions . For instance, a novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has been described . This reaction forms 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles .
Scientific Research Applications
Synthesis and Chemical Properties
4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is involved in various chemical synthesis processes, contributing to the development of compounds with potential biological and pharmaceutical applications. For example, the synthesis of arylazopyrazolo[1,5-a]pyrimidines and their application to synthetic fibers demonstrate the chemical versatility and utility of pyrazolo[1,5-a]pyrimidine derivatives in creating arylazo dyes for polyester and polyamide fibers (Rangnekar & Puro, 2007). Similarly, the discovery of benzimidazole derivatives as orally active renin inhibitors showcases the modification of pyrimidine derivatives to improve pharmacokinetic profiles while maintaining biological activity (Tokuhara et al., 2018).
Biological and Pharmacological Activities
The exploration of pyrazolo[1,5-a]pyrimidine derivatives has led to the identification of compounds with notable biological activities. The synthesis of new hybrid compounds derived from propanamides and butanamides, incorporating pyrazolo[1,5-a]pyrimidine structures, revealed molecules with broad-spectrum anticonvulsant activities, demonstrating the potential of these derivatives in developing new antiepileptic drugs (Kamiński et al., 2015). Moreover, the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases highlight the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives (Li et al., 2016).
Molecular Design and Optimization
The structure-activity relationship studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands, incorporating pyrazolo[1,5-a]pyrimidine scaffolds, illustrate the process of optimizing molecular structures for enhanced biological activity. These studies have led to compounds with potential anti-inflammatory and antinociceptive activities, supporting the role of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).
Future Directions
The future directions for “4-(5-(Tert-butyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given their structural similarities to other pyrazolo[1,5-a]pyrimidines known for their diverse applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as carbonyl reductase .
Mode of Action
It can be inferred that it may interact with its target enzyme to induce changes in the cell .
Biochemical Pathways
Similar compounds have been found to influence various biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to inhibit cell proliferation .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can affect the action of a compound .
Properties
IUPAC Name |
4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-20(2,3)17-13-18(23-9-11-25-12-10-23)24-19(22-17)16(14-21-24)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYFBBZACCRWKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320836 | |
Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648450 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896846-45-0 | |
Record name | 4-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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